Caspase-1 Inhibitor I

Description

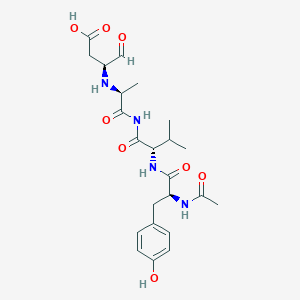

Caspase-1 Inhibitor I, commonly referred to as Z-YVAD-FMK, is a potent and irreversible tetrapeptide inhibitor targeting caspase-1, a key mediator of pyroptosis and inflammation. Its structure includes a fluoromethyl ketone (FMK) group that covalently binds to the active site of caspase-1, blocking its enzymatic activity .

Properties

IUPAC Name |

(3S)-3-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)27-21(33)13(3)24-16(11-28)10-19(31)32)26-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,24,30H,9-10H2,1-4H3,(H,25,29)(H,26,34)(H,31,32)(H,27,33,35)/t13-,16-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBPHUOVBKBPQ-SJVNDZIOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)C(C)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C)N[C@@H](CC(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931816 | |

| Record name | 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143313-51-3 | |

| Record name | 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caspase-1 Inhibitor I involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes include:

Peptide Coupling Reactions: The compound can be synthesized through peptide coupling reactions, where amino acids are sequentially added to build the desired structure. Reagents such as carbodiimides (e.g., DCC) and coupling agents like HOBt are often used.

Protecting Group Strategies: Protecting groups are employed to prevent unwanted reactions at specific functional groups during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and solvents is crucial to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Caspase-1 Inhibitor I undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted amides.

Scientific Research Applications

Caspase-1 Inhibitor I has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Caspase-1 Inhibitor I involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Caspase-1 Inhibitors

Structural and Functional Differences

Efficacy in Disease Models

Pyroptosis Inhibition

- Z-YVAD-FMK :

- VX-765 :

Specificity and Limitations

- Z-YVAD-FMK inhibits caspase-1/11 in rodents but lacks efficacy against caspase-4/5 in humans .

- Z-VAD-FMK ’s pan-caspase activity may interfere with apoptosis pathways, complicating pyroptosis studies .

- Q-VD-OPH exhibits minimal off-target effects but is less potent against caspase-1 than Z-YVAD-FMK .

Clinical and Preclinical Challenges

Key Research Findings and Contradictions

- Synergy with Apoptosis Inhibition : While Z-YVAD-FMK reduces pyroptosis, combined inhibition of apoptosis (e.g., with caspase-3 inhibitors) is necessary for maximal organ protection in BD models .

- Context-Dependent Efficacy : In E. faecalis infections, Z-YVAD-FMK inhibited pyroptosis and apoptosis but failed to block necroptosis, highlighting pathway crosstalk .

Biological Activity

Caspase-1 inhibitors, particularly Caspase-1 Inhibitor I (such as VX-765), have garnered significant attention in recent years due to their role in modulating inflammatory responses and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various conditions, and relevant research findings.

Caspase-1 is a cysteine protease that plays a pivotal role in the activation of the inflammasome, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of caspase-1 disrupts this process, thereby reducing inflammation and pyroptosis, a form of programmed cell death associated with inflammatory responses.

Key Mechanisms:

- Inflammasome Activation: Caspase-1 is activated through the assembly of multiprotein complexes known as inflammasomes, which respond to various danger signals.

- Cytokine Processing: It cleaves pro-IL-1β and pro-IL-18 into their active forms, crucial for initiating inflammatory responses.

- Pyroptosis Induction: Caspase-1 activation leads to pyroptosis, characterized by cell swelling and lysis, releasing inflammatory mediators.

Neurodegenerative Diseases

This compound has shown promise in treating neurodegenerative conditions such as Alzheimer's disease (AD). Studies indicate that VX-765 can reverse cognitive impairments in mouse models of AD by inhibiting caspase-1 activity.

Ischemic Injury

Research has demonstrated that caspase-1 inhibition can protect against ischemic injury by preserving blood-brain barrier (BBB) integrity. In a rat model of middle cerebral artery occlusion (MCAO), VX-765 treatment resulted in reduced neuronal damage and inflammation.

| Parameter | Control Group | VX-765 Treatment |

|---|---|---|

| Neurological Deficits | Significant | Reduced |

| BBB Permeability | Increased | Decreased |

| IL-1β Levels | Elevated | Normalized |

Inflammatory Disorders

This compound also plays a critical role in managing inflammatory disorders such as gouty arthritis. NSC697923, another caspase-1 inhibitor, effectively decreased IL-1β secretion in macrophages activated by lipopolysaccharide (LPS), showcasing its potential therapeutic effects.

Case Studies

Case Study 1: Alzheimer's Disease

In a controlled trial involving J20 mice, VX-765 was administered bi-weekly over five months. Behavioral assessments indicated significant improvement in spatial memory and reduced hyperactivity compared to untreated controls .

Case Study 2: Ischemic Stroke

A study utilizing MCAO models revealed that VX-765 treatment led to enhanced neuronal survival rates and reduced levels of inflammatory markers such as NLRP3 and IL-18 post-injury. These findings suggest that caspase-1 inhibition could be a viable strategy for neuroprotection following ischemic events .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Caspase-1 Inhibitor I (e.g., Z-YVAD-FMK) in pyroptosis research?

- Methodological Answer :

- In vivo models : Use brain-dead (BD) rat models to simulate ischemia-reperfusion injury. For example, Sprague-Dawley rats (250–300 g) with BD induction via intracranial balloon inflation, followed by Z-YVAD-FMK administration (300 ng/kg IV, 1 hour pre-BD) . Key parameters include serum creatinine, urea nitrogen, and histopathological scoring (e.g., Paller scores) .

- In vitro models : Employ hypoxia/reoxygenation (H/R) in NRK-52E renal tubular cells. Pre-treat cells with Z-YVAD-FMK (5–50 µM) 1 hour before hypoxia (1% O₂ for 3 hours) to assess caspase-1 activity, GSDMD cleavage, and IL-1β/IL-18 release via RT-qPCR and Western blot .

Q. What are the primary molecular targets and mechanisms of this compound in inflammasome signaling?

- Methodological Answer :

- This compound (Z-YVAD-FMK) irreversibly binds to caspase-1’s active site, blocking its cleavage of pro-IL-1β and pro-IL-17. It also inhibits GSDMD processing, thereby suppressing pyroptosis .

- Validation steps:

- Measure cleaved caspase-1 (p20 subunit) and GSDMD-N terminal via Western blot .

- Quantify IL-1β and IL-18 in serum (ELISA) or tissue lysates (RT-qPCR) .

- Use immunohistochemistry (IHC) to localize caspase-1 and NLRP3 in renal tissues .

Q. What are critical controls and validation steps when using this compound in vivo?

- Methodological Answer :

- Vehicle controls : Include DMSO-treated groups to account for solvent effects .

- Sham-operated animals : Control for surgical stress in BD models .

- Dose-response validation : Test inhibitor efficacy across concentrations (e.g., 5–50 µM in vitro) and time points (e.g., 0–6 hours post-BD in vivo) .

- Specificity checks : Use siRNA knockdown (e.g., caspase-11 siRNA) to confirm pathway selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s impact on canonical vs. non-canonical pyroptosis pathways?

- Methodological Answer :

- Canonical pathway : Z-YVAD-FMK suppresses caspase-1/NLRP3-mediated GSDMD cleavage and IL-1β release but does not affect caspase-11 (non-canonical pathway). Validate via caspase-11 siRNA knockdown in H/R models to isolate canonical effects .

- Cross-talk analysis : Co-administer pan-caspase inhibitors (e.g., Z-VAD-FMK) to assess overlap with apoptosis .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in BD rats treated with Z-YVAD-FMK vs. controls .

Q. What strategies improve this compound delivery in complex physiological systems (e.g., blood-brain barrier penetration)?

- Methodological Answer :

- Nanoparticle encapsulation : Enhance solubility and reduce DMSO dependency, as seen in studies using extracellular vesicles (EVs) for targeted caspase-1 inhibitor delivery .

- Combination therapies : Pair Z-YVAD-FMK with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress in ischemia-reperfusion models .

- Time-course optimization : Administer inhibitors at multiple stages (pre-BD, peri-BD, post-BD) to assess therapeutic windows .

Q. How does this compound interact with endogenous regulators like Flightless-I or cellular inhibitors of apoptosis (cIAPs)?

- Methodological Answer :

- Co-immunoprecipitation (Co-IP) : Validate protein interactions (e.g., Flightless-I binding to caspase-1) in inhibitor-treated cells .

- Ubiquitination assays : Assess whether Z-YVAD-FMK alters caspase-1 polyubiquitination via cIAPs using ubiquitin-specific antibodies .

- Knockout models : Use caspase-1⁻/⁻ mice or CRISPR-edited cells to distinguish inhibitor effects from genetic ablation .

Key Considerations for Experimental Design

- Limitations :

- Future Directions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.